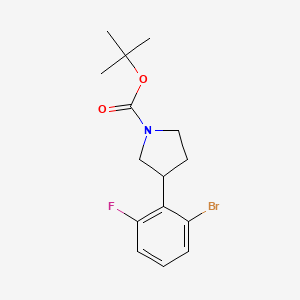

1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine

Description

Properties

Molecular Formula |

C15H19BrFNO2 |

|---|---|

Molecular Weight |

344.22 g/mol |

IUPAC Name |

tert-butyl 3-(2-bromo-6-fluorophenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3 |

InChI Key |

ZLTXSVFSOGLVQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluoroaniline and pyrrolidine.

Boc Protection: The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected pyrrolidine.

Coupling Reaction: The Boc-protected pyrrolidine is then coupled with 2-bromo-6-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

Purification: The final product is purified using techniques such as column chromatography to obtain pure 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine.

Chemical Reactions Analysis

1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Scientific Research Applications

1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is used in the development of chemical probes and tools for studying biological processes.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The exact molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Thermochemical and Physical Properties

- Bond Strength : Piperidine-based analogs may exhibit stronger B–N bonds compared to pyrrolidines, as seen in borane complexes .

- Solubility: Bromo-fluorophenyl derivatives are more lipophilic than amino-substituted analogs, favoring organic-phase reactions .

Commercial Availability and Cost

- (R)-1-Boc-3-aminopyrrolidine is priced at ¥16,500/5g (purity >98%), reflecting the cost of Boc-protected intermediates . Bromo-fluorophenyl derivatives are likely more expensive due to complex synthesis and halogenation steps.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidine core. Key steps include:

- Suzuki-Miyaura coupling to introduce the 2-bromo-6-fluorophenyl group to the pyrrolidine scaffold .

- Boc-protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or NaHCO₃) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR and LC-MS .

Q. How can researchers confirm the regioselectivity of bromine and fluorine substitution in the aryl ring?

- Methodological Answer :

- Use NOESY NMR to analyze spatial proximity between the bromine/fluorine substituents and pyrrolidine protons .

- X-ray crystallography (if crystalline) or computational modeling (DFT) to validate the substitution pattern .

- Compare retention times in HPLC with structurally characterized analogs (e.g., 1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine) .

Advanced Research Questions

Q. What experimental strategies address low yields in the final Boc-deprotection step?

- Methodological Answer :

- Optimize acidolysis conditions: Test TFA in DCM (0–20% v/v) at 0–25°C, monitoring by TLC .

- Consider alternative deprotection reagents (HCl/dioxane) for acid-sensitive derivatives .

- Use scavengers (e.g., triisopropylsilane) to minimize side reactions during Boc removal .

Q. How do steric and electronic effects of the 2-bromo-6-fluorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Perform Hammett analysis to quantify electronic effects: Fluorine’s -I effect increases electrophilicity, while bromine’s steric bulk may hinder coupling .

- Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to overcome steric hindrance .

- Use computational tools (e.g., Gaussian) to model transition states and predict reactivity .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Replicate synthesis under inert atmosphere (N₂/Ar) to exclude oxidative byproducts .

- Validate purity via DSC (Differential Scanning Calorimetry) and elemental analysis .

- Cross-reference with high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) .

Application-Oriented Questions

Q. What are the key considerations for using this compound in medicinal chemistry SAR studies?

- Methodological Answer :

- Design analogs by modifying the Boc group (e.g., replacing with Fmoc or acetyl) to study steric effects on target binding .

- Use molecular docking to predict interactions with enzymes (e.g., kinases) based on the halogen-bonding capacity of bromine/fluorine .

- Validate biological activity via in vitro assays (e.g., IC₅₀ determination) paired with metabolic stability tests (microsomal incubation) .

Q. How can the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer :

- Store at -20°C under inert gas to prevent Boc-group hydrolysis .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

- Use Karl Fischer titration to monitor moisture content in bulk samples .

Data Analysis & Optimization

Q. What advanced analytical techniques are critical for characterizing byproducts in scaled-up synthesis?

- Methodological Answer :

- LC-MS/MS with CID fragmentation to identify trace impurities (e.g., dehalogenated or oxidized derivatives) .

- Chiral HPLC to detect enantiomeric impurities if asymmetric synthesis is employed .

- Synchrotron XRD for absolute configuration determination of crystalline intermediates .

Q. How can researchers optimize solvent systems for crystallization of this compound?

- Methodological Answer :

- Screen solvent mixtures (e.g., EtOAc/hexane, DCM/pentane) using polymorph prediction software (e.g., Mercury CSD) .

- Adjust cooling rates (0.1–5°C/min) to favor single-crystal formation .

- Use dynamic light scattering (DLS) to monitor particle size during antisolvent addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.